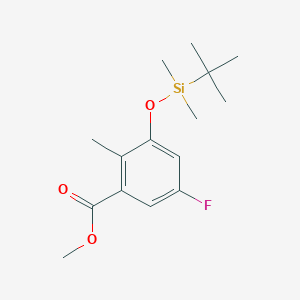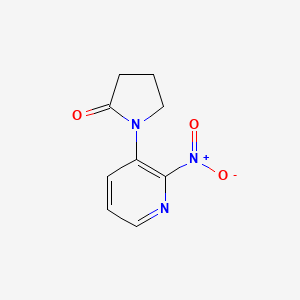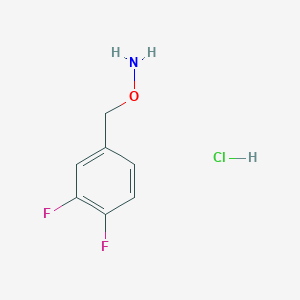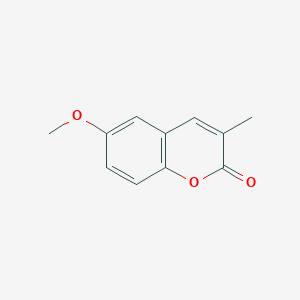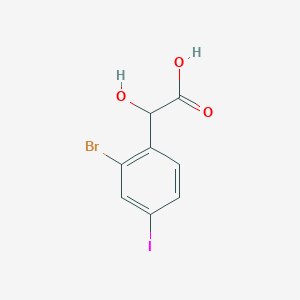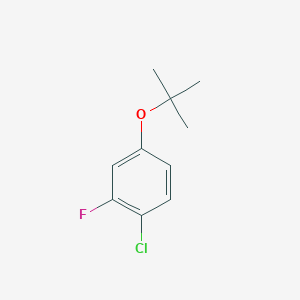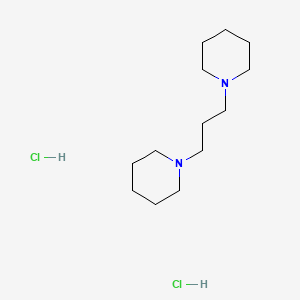
Piperidine, 1,1'-(1,3-propanediyl)bis-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine, 1,1’-(1,3-propanediyl)bis-, dihydrochloride is a chemical compound with the molecular formula C13H26N2·2HCl. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1,1’-(1,3-propanediyl)bis-, dihydrochloride typically involves the reaction of piperidine with 1,3-dibromopropane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the carbon atoms of the 1,3-dibromopropane, leading to the formation of the bis-piperidine product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Piperidine, 1,1’-(1,3-propanediyl)bis-, dihydrochloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Piperidine, 1,1’-(1,3-propanediyl)bis-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, organic solvents like DMF or THF.
Major Products Formed
Oxidation: N-oxides of Piperidine, 1,1’-(1,3-propanediyl)bis-.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
科学研究应用
Piperidine, 1,1’-(1,3-propanediyl)bis-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Piperidine, 1,1’-(1,3-propanediyl)bis-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
相似化合物的比较
Similar Compounds
Piperidine, 1,1’-(1,2-ethanediyl)bis-, dihydrochloride: Similar structure but with a shorter ethylene linker.
1-(3-piperidin-1-ylpropyl)piperidine, dihydrochloride: Similar structure with different substitution patterns.
Uniqueness
Piperidine, 1,1’-(1,3-propanediyl)bis-, dihydrochloride is unique due to its specific 1,3-propanediyl linker, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.
属性
CAS 编号 |
63114-16-9 |
|---|---|
分子式 |
C13H28Cl2N2 |
分子量 |
283.3 g/mol |
IUPAC 名称 |
1-(3-piperidin-1-ylpropyl)piperidine;dihydrochloride |
InChI |
InChI=1S/C13H26N2.2ClH/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15;;/h1-13H2;2*1H |
InChI 键 |
SCWJAWWNVORRGY-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCCN2CCCCC2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


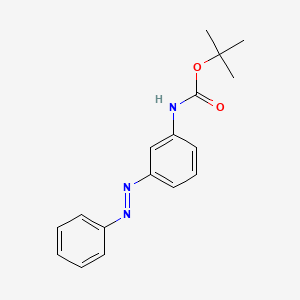
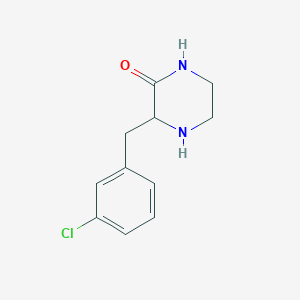
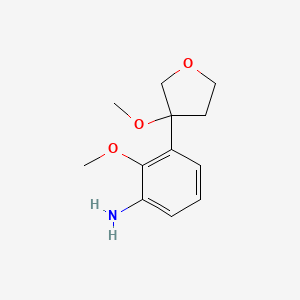
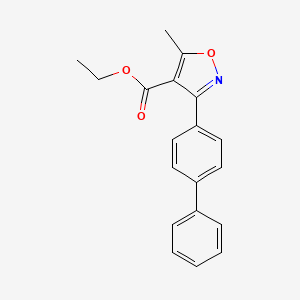
![7-Chloro-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13703342.png)

